molecular formula C10H19Cl2N3O B12311168 2-(4-methoxypyrrolidin-2-yl)-4,5-dimethyl-1H-imidazole dihydrochloride

2-(4-methoxypyrrolidin-2-yl)-4,5-dimethyl-1H-imidazole dihydrochloride

Cat. No.: B12311168
M. Wt: 268.18 g/mol
InChI Key: GTFBOGBNXFLYQV-UHFFFAOYSA-N
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Description

2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride is a synthetic organic compound with a molecular weight of 268.19. It is characterized by the presence of a methoxypyrrolidine ring and a dimethylimidazole ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using a methylating agent like methyl iodide or dimethyl sulfate.

    Formation of the Imidazole Ring: The imidazole ring is formed through a condensation reaction involving a suitable aldehyde or ketone and an amine.

    Dimethylation: The dimethyl groups are introduced via alkylation reactions using methylating agents.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, methylation, and condensation reactions.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.

    Quality Control: The final product is subjected to rigorous quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or other substituents are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Compounds with different substituents replacing the original groups.

Scientific Research Applications

2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2S,4R)-4-Hydroxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride
  • 2-[(2S,4R)-4-Ethoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride
  • 2-[(2S,4R)-4-Methylpyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride

Uniqueness

2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds with different substituents, leading to unique applications and effects.

Properties

Molecular Formula

C10H19Cl2N3O

Molecular Weight

268.18 g/mol

IUPAC Name

2-(4-methoxypyrrolidin-2-yl)-4,5-dimethyl-1H-imidazole;dihydrochloride

InChI

InChI=1S/C10H17N3O.2ClH/c1-6-7(2)13-10(12-6)9-4-8(14-3)5-11-9;;/h8-9,11H,4-5H2,1-3H3,(H,12,13);2*1H

InChI Key

GTFBOGBNXFLYQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2CC(CN2)OC)C.Cl.Cl

Origin of Product

United States

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